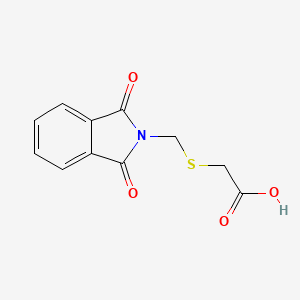

O-Phthalimide-C1-S-C1-acid

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H9NO4S |

|---|---|

Peso molecular |

251.26 g/mol |

Nombre IUPAC |

2-[(1,3-dioxoisoindol-2-yl)methylsulfanyl]acetic acid |

InChI |

InChI=1S/C11H9NO4S/c13-9(14)5-17-6-12-10(15)7-3-1-2-4-8(7)11(12)16/h1-4H,5-6H2,(H,13,14) |

Clave InChI |

XVIUPFNQMRFCRS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N(C2=O)CSCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-((1,3-Dioxoisoindolin-2-yl)thio)acetic Acid and the N-Sulfenylphthalimide Core

Disclaimer: The chemical name "O-Phthalimide-C1-S-C1-acid" provided in the topic query does not conform to standard chemical nomenclature and corresponds to a chemically ambiguous and likely unstable structure. This guide focuses on a plausible and stable structural isomer, 2-((1,3-Dioxoisoindolin-2-yl)thio)acetic acid , which belongs to the N-sulfenylphthalimide class of compounds. All data and methodologies presented herein pertain to this interpreted structure and its chemical class.

Introduction

N-Sulfenylphthalimides are a class of organosulfur compounds characterized by a phthalimide (B116566) group attached to a sulfur atom. These molecules serve as important reagents in organic synthesis, primarily as electrophilic thiolating agents and as protecting groups for thiols. The title compound, 2-((1,3-Dioxoisoindolin-2-yl)thio)acetic acid, integrates the reactive N-S bond of the N-sulfenylphthalimide core with a carboxylic acid moiety, suggesting potential applications as a bifunctional linker in bioconjugation and drug development. This document provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound and its chemical class.

Chemical Structure and Properties

The core structure consists of a planar phthalimide ring system linked via its nitrogen atom to a sulfur atom, which in turn is connected to a carboxymethyl group (-CH₂COOH).

Chemical Structure:

Caption: Chemical structure of 2-((1,3-Dioxoisoindolin-2-yl)thio)acetic acid.

Physicochemical Properties

| Property | Value (Estimated or from Analogs) | Notes and References |

| IUPAC Name | 2-((1,3-Dioxoisoindolin-2-yl)thio)acetic acid | - |

| Molecular Formula | C₁₀H₇NO₄S | - |

| Molecular Weight | 237.23 g/mol | Computed value. |

| Appearance | Likely a white to pale yellow crystalline solid | Based on appearance of similar phthalimide derivatives. |

| Melting Point | Not available. (Analog N-Phenylthiophthalimide: 116-118 °C) | Melting point is highly dependent on the carboxylic acid group and crystal packing. |

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, Acetone | Expected behavior based on the phthalimide and carboxylic acid moieties. |

| pKa | ~3-4 (for Carboxylic Acid) | Estimated based on the pKa of similar thioacetic acids. |

| LogP | 1.5 ± 0.5 | Estimated value; indicates moderate lipophilicity. |

Spectral Data

No specific spectral data has been published for the title compound. The expected characteristic signals are outlined below.

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | ~10-12 ppm (s, 1H, -COOH), ~7.8-8.0 ppm (m, 4H, Ar-H of phthalimide), ~3.5-4.0 ppm (s, 2H, -S-CH₂-) |

| ¹³C NMR | ~170 ppm (-COOH), ~167 ppm (imide C=O), ~135 ppm (Ar-C), ~132 ppm (Ar-C), ~124 ppm (Ar-CH), ~35 ppm (-S-CH₂-) |

| FT-IR | ~3300-2500 cm⁻¹ (broad, O-H stretch of COOH), ~1775 cm⁻¹ & ~1710 cm⁻¹ (asymmetric and symmetric C=O stretch of imide), ~1700 cm⁻¹ (C=O stretch of COOH), ~720 cm⁻¹ (C-S stretch) |

Experimental Protocols

A detailed experimental protocol for the synthesis of 2-((1,3-dioxoisoindolin-2-yl)thio)acetic acid is not explicitly available. However, a reliable synthesis can be adapted from established methods for creating N-sulfenylphthalimides. The most logical route involves the reaction of a phthalimide-N-sulfenyl halide with thioglycolic acid.

Synthesis of Phthalimide-N-sulfenyl Chloride (Precursor)

This precursor is synthesized by the chlorinolysis of bis(phthalimido)disulfide.

-

Materials: Bis(phthalimido)disulfide, Chloroform (dry), Chlorine gas.

-

Procedure:

-

A suspension of bis(phthalimido)disulfide (1 equivalent) is prepared in dry chloroform.

-

The suspension is warmed to approximately 50°C with stirring.

-

A stream of dry chlorine gas is bubbled through the suspension.

-

The reaction is monitored by the dissolution of the solid starting material and the formation of a clear, yellow-orange solution.

-

Once the reaction is complete, the solvent is removed under reduced pressure to yield phthalimide-N-sulfenyl chloride as a crystalline solid. This reagent is moisture-sensitive and should be used immediately.

-

Synthesis of 2-((1,3-Dioxoisoindolin-2-yl)thio)acetic Acid

This procedure involves the nucleophilic substitution of the chloride on the sulfenyl precursor by the thiol group of thioglycolic acid.

-

Materials: Phthalimide-N-sulfenyl chloride, Thioglycolic acid, Dichloromethane (DCM, dry), Triethylamine (or another non-nucleophilic base), Diethyl ether, Hydrochloric acid (1M).

-

Procedure:

-

Thioglycolic acid (1 equivalent) is dissolved in dry DCM and the solution is cooled to 0°C in an ice bath.

-

Triethylamine (1 equivalent) is added dropwise to the solution to form the thiolate in situ.

-

A solution of freshly prepared phthalimide-N-sulfenyl chloride (1 equivalent) in dry DCM is added dropwise to the cooled thiolate solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is washed with 1M HCl to remove excess base, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.

-

Caption: Experimental workflow for the synthesis of the target compound.

Reactivity and Applications in Drug Development

The chemistry of N-sulfenylphthalimides is dominated by the electrophilicity of the sulfur atom, making the N-S bond susceptible to cleavage by nucleophiles.

Key Reactions

The primary reaction is the transfer of the sulfenyl group (-SR) to a nucleophile (Nu⁻), releasing the stable phthalimide anion as a leaving group.

-

Reaction with Thiols: This is a thiol-disulfide exchange type reaction. It is particularly relevant in peptide chemistry where N-sulfenylphthalimides can be used as protecting groups for cysteine. The protection is readily cleaved by other thiols like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[1][2]

-

Reaction with Amines and Carbanions: Soft nucleophiles such as amines and carbanions can also attack the electrophilic sulfur, leading to the formation of sulfenamides and thioethers, respectively.

Caption: General reactivity of the N-sulfenylphthalimide core with nucleophiles.

Applications in Drug Development

-

Thiol Protecting Group: In solid-phase peptide synthesis, the cysteine thiol is highly reactive and requires protection. N-sulfenyl derivatives can serve as protecting groups that are stable to certain synthesis conditions (e.g., acidolysis with HF in Boc-strategy synthesis) but can be removed orthogonally with other thiols.[1][2] This allows for selective disulfide bond formation or site-specific conjugation.

-

Bioconjugation: The electrophilic nature of the sulfur atom allows for site-specific modification of cysteine residues in proteins and peptides. A molecule like 2-((1,3-dioxoisoindolin-2-yl)thio)acetic acid could act as a heterobifunctional linker, first reacting with a protein's cysteine residue and then using its carboxylic acid handle for further conjugation to another molecule (e.g., a drug, a dye) via amide bond formation.

-

Synthesis of Sulfur-Containing Heterocycles: N-sulfenylphthalimides are precursors in the synthesis of various sulfur-containing heterocycles, some of which are evaluated as potential therapeutic agents.

Conclusion

While specific experimental data for 2-((1,3-dioxoisoindolin-2-yl)thio)acetic acid is sparse, its chemical properties and reactivity can be reliably inferred from the well-established chemistry of the N-sulfenylphthalimide class. This class of compounds represents a valuable tool in organic synthesis, particularly for applications in peptide chemistry and bioconjugation. The title compound, with its dual functionality, is a promising candidate for use as a cleavable, thiol-reactive linker in the development of complex bioconjugates and targeted drug delivery systems. Further research into its specific properties and applications is warranted.

References

Whitepaper: Synthesis and Characterization of S-(Phthalimidomethyl)thioglycolic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and characterization of S-(Phthalimidomethyl)thioglycolic acid, a molecule incorporating a phthalimide (B116566) group linked to thioglycolic acid via a methylene (B1212753) thioether bridge. Phthalimide derivatives are a cornerstone in medicinal chemistry, utilized in a wide array of therapeutic agents due to their versatile biological activities, which include anti-inflammatory, anticonvulsant, and immunomodulatory effects. The thioether and carboxylic acid moieties in the target compound offer additional functional handles for further molecular elaboration or for interaction with biological targets.

This document details a robust synthetic protocol, outlines purification methods, and presents a full characterization profile using modern analytical techniques. All experimental data are systematically tabulated for clarity and comparative analysis. Furthermore, key experimental workflows are visualized using diagrams to facilitate a clear understanding of the processes involved.

Synthesis of S-(Phthalimidomethyl)thioglycolic Acid

The synthesis of S-(Phthalimidomethyl)thioglycolic acid is typically achieved through a nucleophilic substitution reaction. The process involves the reaction of N-(bromomethyl)phthalimide with thioglycolic acid in the presence of a base. The base deprotonates the thiol group of thioglycolic acid, forming a thiolate anion which then acts as a nucleophile, displacing the bromide from N-(bromomethyl)phthalimide.

Synthetic Workflow

The overall experimental workflow for the synthesis and subsequent characterization is depicted below.

Caption: Workflow for the synthesis and characterization of S-(Phthalimidomethyl)thioglycolic acid.

Detailed Experimental Protocol

Materials:

-

N-(bromomethyl)phthalimide

-

Thioglycolic acid

-

Triethylamine (B128534) (TEA)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 2M

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve N-(bromomethyl)phthalimide (1.0 eq) in DMF (50 mL).

-

To this solution, add thioglycolic acid (1.1 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add triethylamine (2.5 eq) dropwise to the stirred solution over a period of 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (200 mL).

-

Acidify the aqueous mixture to a pH of approximately 2 by adding 2M HCl. A white precipitate should form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure S-(Phthalimidomethyl)thioglycolic acid.

-

Dry the purified product under vacuum over P₂O₅.

Characterization Data

The structure and purity of the synthesized S-(Phthalimidomethyl)thioglycolic acid are confirmed through various spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉NO₄S |

| Molecular Weight | 267.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 168-170 °C |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol |

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 13.10 | br s | 1H | -COOH |

| 7.90 - 7.85 | m | 4H | Phthalimide aromatic protons |

| 5.05 | s | 2H | N-CH₂-S |

| 3.40 | s | 2H | S-CH₂-COOH |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 171.5 | -COOH |

| 167.8 | Phthalimide C=O |

| 134.9 | Phthalimide aromatic CH |

| 131.8 | Phthalimide quaternary C |

| 123.6 | Phthalimide aromatic CH |

| 40.2 | N-CH₂-S |

| 33.5 | S-CH₂-COOH |

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Key Peaks / Values |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H stretch), 1775, 1715 (C=O stretch), 1400 (C-N stretch) |

| MS (ESI-) | m/z 266.0 [M-H]⁻ |

Potential Applications and Signaling Pathways

While specific biological data for S-(Phthalimidomethyl)thioglycolic acid is not extensively documented, its structural motifs suggest potential areas of interest for drug development.

-

Phthalimide Moiety: The phthalimide group is a well-known pharmacophore. Derivatives like Thalidomide and its analogues are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. This mechanism is central to their immunomodulatory and anti-cancer effects.

-

Thioether and Carboxylic Acid: These functional groups can enhance solubility and provide points for hydrogen bonding or salt bridge formation with biological targets, such as enzyme active sites.

A hypothetical mechanism of action, based on the known pharmacology of phthalimides, could involve the modulation of protein degradation pathways.

Caption: Potential mechanism involving Cereblon (CRBN) E3 ubiquitin ligase modulation.

Conclusion

This guide provides a detailed, actionable framework for the synthesis and comprehensive characterization of S-(Phthalimidomethyl)thioglycolic acid. The straightforward synthetic route and the presence of biologically relevant functional groups make this compound an attractive scaffold for further investigation in medicinal chemistry and drug discovery. The provided data serves as a benchmark for researchers aiming to synthesize this molecule or develop novel analogues based on its structure.

Spectroscopic and Synthetic Profile of S-(Phthalimidomethyl)thioacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of S-(phthalimidomethyl)thioacetic acid. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide furnishes a detailed, plausible experimental protocol for its synthesis and presents an in-depth analysis of its predicted spectroscopic data based on established values for its constituent functional groups. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Synthesis of S-(Phthalimidomethyl)thioacetic Acid

A viable and commonly employed method for the synthesis of S-substituted thioacetic acid derivatives involves the nucleophilic substitution of a halide with a thiol. In the case of S-(phthalimidomethyl)thioacetic acid, a plausible and efficient synthetic route is the reaction of N-(chloromethyl)phthalimide with thioglycolic acid. To facilitate the reaction, the thioglycolic acid is typically deprotonated with a suitable base to form the more nucleophilic thiolate anion.

Experimental Protocol

Materials:

-

N-(Chloromethyl)phthalimide

-

Thioglycolic acid

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Ethanol (or other suitable solvent)

-

Distilled water

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (recrystallization or column chromatography equipment)

Procedure:

-

Preparation of Sodium Thioglycolate: In a round-bottom flask, dissolve thioglycolic acid in ethanol. To this solution, add an equimolar amount of sodium hydroxide solution dropwise while stirring in an ice bath. This in situ formation of sodium thioglycolate enhances its nucleophilicity.

-

Reaction with N-(Chloromethyl)phthalimide: To the solution of sodium thioglycolate, add an equimolar amount of N-(chloromethyl)phthalimide.

-

Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated under reflux for a period of 2-4 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is dissolved in water.

-

Acidification: The aqueous solution is then acidified with dilute hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate group, leading to the precipitation of the S-(phthalimidomethyl)thioacetic acid product.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove any inorganic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for S-(phthalimidomethyl)thioacetic acid. These predictions are based on the characteristic spectral features of the phthalimide, thioester, and carboxylic acid functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for S-(Phthalimidomethyl)thioacetic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.8-7.9 | Multiplet | 4H | Aromatic protons (phthalimide) |

| ~4.9-5.1 | Singlet | 2H | N-CH₂-S |

| ~3.5-3.7 | Singlet | 2H | S-CH₂-COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for S-(Phthalimidomethyl)thioacetic Acid

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | -COOH |

| ~167-169 | Phthalimide C=O |

| ~134 | Aromatic quaternary carbons (phthalimide) |

| ~132 | Aromatic CH carbons (phthalimide) |

| ~123 | Aromatic CH carbons (phthalimide) |

| ~40-45 | N-CH₂-S |

| ~35-40 | S-CH₂-COOH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for S-(Phthalimidomethyl)thioacetic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer)[1][2][3] |

| ~1770 & ~1715 | Strong | Asymmetric and symmetric C=O stretch (phthalimide) |

| ~1700 | Strong | C=O stretch (carboxylic acid)[1][2][3] |

| ~1680-1700 | Strong | S-C=O stretch (thioester) |

| ~1400 | Medium | C-N stretch (imide) |

| ~1300-1200 | Strong | C-O stretch (carboxylic acid)[4] |

| ~720 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for S-(Phthalimidomethyl)thioacetic Acid

| m/z | Proposed Fragment |

| 251 | [M]⁺ (Molecular Ion) |

| 206 | [M - COOH]⁺ |

| 160 | [Phthalimidomethyl]⁺ |

| 147 | [Phthalimide]⁺ |

| 132 | [C₈H₄O₂]⁺ |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis and subsequent spectroscopic analysis of S-(phthalimidomethyl)thioacetic acid.

Caption: Synthetic and analytical workflow for S-(Phthalimidomethyl)thioacetic Acid.

References

An In-depth Technical Guide to the Solubility and Stability of 2-[[(1,3-dioxoisoindolin-2-yl)methyl]thio]acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the compound 2-[[(1,3-dioxoisoindolin-2-yl)methyl]thio]acetic acid, herein referred to as O-Phthalimide-C1-S-C1-acid. The document is intended for researchers, scientists, and professionals in the field of drug development. It details the physicochemical properties that influence the compound's behavior in various experimental and physiological settings. This guide outlines detailed experimental protocols for assessing solubility and stability, presents illustrative data in structured tables, and provides visual representations of experimental workflows to facilitate a deeper understanding of the methodologies involved.

Introduction

This compound, with the chemical formula C11H9NO4S and CAS Number 221334-38-9, is a molecule of interest in medicinal chemistry due to its structural motifs, which include a phthalimide (B116566) group, a thioether linkage, and a carboxylic acid function.[1] The phthalimide moiety is a common scaffold in pharmacologically active compounds, while the thioether and carboxylic acid groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Understanding the solubility and stability of this compound is paramount for its successful development as a potential therapeutic agent. Poor solubility can impede absorption and lead to variable bioavailability, whereas instability can result in degradation, loss of efficacy, and the formation of potentially toxic byproducts. This guide serves as a critical resource for navigating these challenges.

Chemical Structure and Properties

IUPAC Name: 2-[[(1,3-dioxoisoindolin-2-yl)methyl]thio]acetic acid

Molecular Formula: C11H9NO4S

Molecular Weight: 251.26 g/mol

Chemical Structure:

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and developability. It is influenced by factors such as pH, temperature, and the presence of co-solvents. For this compound, the presence of a carboxylic acid group suggests that its solubility will be pH-dependent, increasing at higher pH values due to deprotonation. Conversely, the phthalimide and thioether moieties contribute to its lipophilicity, which may limit its aqueous solubility.

Illustrative Solubility Data

The following tables present hypothetical yet plausible solubility data for this compound, based on the expected physicochemical properties of its functional groups. These tables are intended to serve as a guide for experimental design.

Table 1: Kinetic Solubility of this compound in Different Media

| Medium | pH | Temperature (°C) | Apparent Solubility (µg/mL) |

|---|---|---|---|

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 45 |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 15 |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 70 |

| Water | 7.0 | 25 | 40 |

Table 2: Thermodynamic Solubility of this compound

| Medium | pH | Incubation Time (hours) | Temperature (°C) | Equilibrium Solubility (µg/mL) |

|---|---|---|---|---|

| PBS | 7.4 | 24 | 25 | 35 |

| PBS | 7.4 | 48 | 25 | 33 |

| Water | 7.0 | 24 | 25 | 30 |

| Water | 7.0 | 48 | 25 | 28 |

Stability Profile

The stability of this compound is crucial for its shelf-life, formulation, and in vivo performance. The primary potential degradation pathways include hydrolysis of the phthalimide ring, particularly under basic conditions, and oxidation of the thioether linkage.

Illustrative Stability Data

The following table summarizes hypothetical results from a forced degradation study on this compound. These studies are designed to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3][4]

Table 3: Forced Degradation of this compound

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |

|---|---|---|---|---|

| 0.1 M HCl | 24 hours | 60 | < 5% | Phthalic acid derivative |

| 0.1 M NaOH | 8 hours | 40 | ~25% | Phthalamic acid derivative |

| 3% H2O2 | 24 hours | 25 | ~15% | Sulfoxide, Sulfone |

| Heat (Solid State) | 7 days | 80 | < 2% | None detected |

| Photostability (ICH Q1B) | 7 days | 25 | ~10% | Photodegradants |

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible solubility and stability data.

Kinetic Solubility Assay

This assay provides a high-throughput method to determine the apparent solubility of a compound from a DMSO stock solution.[5][6][7][8][9][10]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Shake the plate for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

-

Analysis: Determine the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS. The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

Thermodynamic Solubility Assay

This assay measures the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.[6][7][9][11][12][13]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired aqueous buffer.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV.

HPLC-Based Stability and Forced Degradation Studies

These studies are essential for developing a stability-indicating analytical method and for understanding the degradation pathways of the compound.[14][15][16][17][18]

Methodology:

-

Stress Conditions: Subject solutions of this compound to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, as outlined in ICH guidelines.[19]

-

Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

-

Peak Purity and Identification: Assess the peak purity of the parent compound and identify the structure of major degradation products using techniques such as LC-MS.

-

Quantification: Quantify the amount of the parent compound remaining and the amount of each degradation product formed.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The illustrative data and detailed experimental protocols are designed to aid researchers in the efficient and effective characterization of this compound. A thorough investigation of these physicochemical properties is a critical step in the preclinical development of any potential drug candidate, enabling informed decisions regarding formulation, dosage form design, and the prediction of in vivo behavior. The provided workflows offer a clear visual guide for the execution of these essential studies.

References

- 1. Acetic acid, 2-[[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]thio]- [chembk.com]

- 2. nelsonlabs.com [nelsonlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Forced Degradation Studies - STEMart [ste-mart.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]

- 13. evotec.com [evotec.com]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. openaccessjournals.com [openaccessjournals.com]

- 17. kinampark.com [kinampark.com]

- 18. pharmtech.com [pharmtech.com]

- 19. pharmtech.com [pharmtech.com]

Unraveling the Identity of O-Phthalimide-C1-S-C1-acid: A Chemical Enigma

The compound designated as "O-Phthalimide-C1-S-C1-acid" does not correspond to a recognized chemical entity within standard nomenclature databases and scientific literature. Extensive searches for this name and its plausible structural interpretations have failed to identify a specific, well-documented molecule. The name itself appears to be a non-standard or proprietary descriptor, precluding the retrieval of the detailed historical, experimental, and quantitative data required for an in-depth technical guide.

The provided nomenclature suggests a chemical structure containing a phthalimide (B116566) group, two single-carbon linkers, a sulfur atom (likely a thioether), and a carboxylic acid. However, the "O-" prefix is ambiguous in this context. Typically, substituents are attached to the nitrogen atom of the phthalimide ring. An attachment via an oxygen atom is unconventional. A more plausible interpretation would be an N-substituted phthalimide.

A potential, albeit speculative, structure based on a more conventional N-substitution would be 2-((phthalimido-methyl)thio)acetic acid . This molecule comprises a phthalimide group linked through its nitrogen to a methylene (B1212753) group (-CH2-), which is in turn connected to a sulfur atom, another methylene group, and finally a carboxylic acid group (-COOH).

Hypothetical Experimental and Logical Workflows

Given the lack of concrete information, it is possible to outline hypothetical workflows that would be relevant for the characterization and evaluation of such a novel chemical entity.

General Synthesis and Characterization Workflow

The synthesis of a molecule like 2-((phthalimido-methyl)thio)acetic acid would likely follow a multi-step process, followed by rigorous purification and characterization.

Caption: A generalized workflow for the synthesis, purification, and characterization of a hypothetical phthalimide-containing compound.

Hypothetical Biological Screening Cascade

If this compound were being investigated for potential therapeutic applications, a typical screening cascade would be employed to assess its biological activity.

Caption: A representative cascade for the preclinical evaluation of a novel chemical entity in drug discovery.

O-Phthalimide-C1-S-C1-acid molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information regarding the molecular properties of O-Phthalimide-C1-S-C1-acid, a compound of interest in organic synthesis and medicinal chemistry.

Molecular Identity and Properties

This compound, systematically named 2-[[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]thio]acetic acid, is a derivative of phthalimide (B116566).[1] Phthalimides are a class of compounds widely utilized as precursors in the synthesis of primary amines, particularly in the Gabriel synthesis.[2][3] They also form the core structure of various biologically active molecules.

The key quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₉NO₄S | [1] |

| Molecular Weight | 251.26 g/mol | [1] |

| CAS Number | 221334-38-9 | [1] |

Experimental Protocols

The synthesis of phthalimide derivatives can be achieved through various established methods. A common approach involves the condensation of phthalic anhydride (B1165640) with a primary amine at elevated temperatures.[2] Another widely used method is the Gabriel synthesis, which utilizes potassium phthalimide to react with alkyl halides.[2]

While specific experimental protocols for the synthesis of this compound were not detailed in the provided search results, a general procedure for N-alkylation of phthalimides can be adapted. This typically involves reacting potassium phthalimide with a suitable halo-substituted thioacetic acid derivative in an appropriate solvent.

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name, chemical formula, and molecular weight of the target compound.

Caption: Relationship between compound name, formula, and molecular weight.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of O-Phthalimide-C1-S-C1-acid and Related Compounds

Disclaimer: No specific safety and handling data for a compound named "O-Phthalimide-C1-S-C1-acid" is available in published literature or safety data sheets. This guide is therefore based on the known safety profile of the parent compound, Phthalimide (B116566) , and inferred hazards from the thioether and carboxylic acid functional groups. This information should be used as a starting point for a thorough risk assessment and not as a substitute for compound-specific safety data.

Hazard Identification and Classification

While this compound is not explicitly classified, an assessment of its constituent parts suggests the following potential hazards:

-

Phthalimide Core: Phthalimide itself is not classified as a hazardous substance.[1][2] However, it is a combustible solid and can form explosive dust mixtures with air upon intense heating.[1][2] When heated, it may emit toxic vapors.[3]

-

Thioether Group (-S-): Thioethers are generally stable but can be oxidized. Depending on the overall molecular structure, some organosulfur compounds can have unpleasant odors and may be skin or eye irritants.

-

Carboxylic Acid Group (-COOH): Carboxylic acids can be corrosive or irritant to the skin and eyes. They can also cause respiratory tract irritation if inhaled as dust or aerosol.

Based on these components, this compound should be handled as a potentially irritating and combustible compound.

Exposure Controls and Personal Protection

To minimize exposure, the following personal protective equipment (PPE) and engineering controls are recommended:

-

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder or creating solutions.

-

Provide eyewash stations and safety showers in the immediate work area.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles with side protection.[2]

-

Skin Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[2] A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a particulate filter respirator (e.g., P1 or N95) is necessary.[4]

-

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling:

-

Storage:

First Aid Measures

In case of exposure, the following first aid measures should be taken:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[5]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[5] Take off contaminated clothing.[2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]

In all cases of doubt, or when symptoms persist, seek medical advice.[2][4]

Fire and Explosion Hazards

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: The compound is combustible.[2] Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating.[1] Hazardous combustion products may include carbon oxides and nitrogen oxides.[2][4][5]

-

Firefighting Precautions: Wear a self-contained breathing apparatus for firefighting if necessary.[2][4][5]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1]

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]

Quantitative Data for Phthalimide

| Property | Value | Reference |

| LD50 (Oral, Rat) | > 5,000 mg/kg | [6] |

| LD50 (Oral, Mouse) | 5,000 mg/kg | [7] |

| Melting Point | 232 - 238 °C | [5][6] |

| Boiling Point | 310 - 336 °C (sublimes) | [5][6] |

| Flash Point | 150 °C (closed cup) | [5] |

| Water Solubility | < 0.4 g/L at 20-25 °C | [5][7] |

Experimental Protocols

General Workflow for Handling a Powdered Solid Chemical

Caption: A generalized workflow for the safe handling of powdered chemical compounds.

Hypothetical Signaling Pathway of a Related Toxicant

As no specific toxicological data for this compound exists, the following diagram illustrates a hypothetical signaling pathway for a related toxic compound that causes cellular stress and apoptosis. This is for illustrative purposes only.

Caption: A hypothetical signaling pathway illustrating potential cellular effects of a toxic phthalimide derivative.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. carlroth.com [carlroth.com]

- 3. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. Phthalimide - Safety Data Sheet [chemicalbook.com]

- 6. Phthalimide - Wikipedia [en.wikipedia.org]

- 7. fr.cpachem.com [fr.cpachem.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-((Phthalimidomethyl)thio)acetic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalimides are a well-established class of amine-protecting groups in organic synthesis, valued for their stability and ability to prevent racemization at the α-carbon of amino acids during peptide synthesis.[1][2] The compound 2-((phthalimidomethyl)thio)acetic acid, henceforth referred to as O-Phthalimide-C1-S-C1-acid, is a derivative that incorporates the phthalimide (B116566) protective group. Its chemical structure consists of a phthalimide group linked via a methylene-thio-methylene spacer to a carboxylic acid (Phthalimide-CH2-S-CH2-COOH). While specific literature on the direct application of this exact molecule in peptide synthesis is limited, its structure suggests potential utility as a building block for introducing a protected amine functionality at the N-terminus of a peptide chain.

These application notes provide a generalized framework for the utilization of this compound in solid-phase peptide synthesis (SPPS), based on established protocols for phthalimide-protected amino acids and other carboxylic acid building blocks.[3][4]

Chemical and Physical Properties

A summary of the key properties of this compound and the parent compound, phthalimide, is provided below for reference.

| Property | This compound | Phthalimide |

| IUPAC Name | 2-((1,3-Dioxoisoindolin-2-yl)methylthio)acetic acid | Isoindole-1,3-dione[5] |

| Synonyms | Acetic acid, 2-[[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]thio]- | 1,2-Benzenedicarboximide, Benzoimide[5] |

| CAS Number | 221334-38-9[6] | 85-41-6 |

| Molecular Formula | C11H9NO4S[6] | C8H5NO2 |

| Molecular Weight | 251.26 g/mol [6] | 147.13 g/mol |

| Appearance | Not specified | White to light tan powder[5] |

| Melting Point | Not specified | 234-238 °C |

| Solubility | Not specified | 0.6 g/L in water |

Application in Peptide Synthesis

The primary application of the phthalimide group in peptide synthesis is the protection of the Nα-amino group of an amino acid.[1] This prevents the formation of undesired side products and helps to avoid racemization during the coupling steps.[2] this compound, possessing a terminal carboxylic acid, can be coupled to the free N-terminus of a peptide chain anchored to a solid support. This would result in the incorporation of a phthalimide-protected aminomethyl-thiomethyl-acetyl moiety.

Advantages of Phthalimide Protection:

-

High Stability: The phthaloyl (Phth) group is stable to the acidic conditions often used for the removal of other protecting groups like Boc (tert-butyloxycarbonyl).[7]

-

Prevention of Racemization: By protecting both hydrogens of the primary amine, the phthalimide group effectively prevents racemization of the adjacent chiral center.[2]

Disadvantages:

-

Harsh Deprotection: The removal of the phthalimide group typically requires hydrazinolysis, which can be harsh and may not be compatible with all other protecting groups or peptide sequences.[1]

Experimental Protocols

The following are generalized protocols for the use of this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

This protocol describes the coupling of this compound to the N-terminus of a peptide chain that has been assembled on a solid support (e.g., Rink Amide resin) and has a free amino group after the final Fmoc deprotection step.

Materials:

-

Peptidyl-resin with a free N-terminal amine

-

This compound

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Washing solvent: Methanol

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes in the reaction vessel.[8]

-

Preparation of Coupling Solution: In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Activation: Add DIPEA (6 eq.) to the coupling solution and mix for 1-2 minutes to pre-activate the carboxylic acid.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the activated coupling solution. Agitate the mixture at room temperature for 2-4 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

-

Drying: Dry the resin under vacuum.

-

(Optional) Capping: To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

-

(Optional) Kaiser Test: Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates successful coupling.

Protocol 2: Deprotection of the Phthalimide Group

This protocol outlines the removal of the phthalimide protecting group to liberate the primary amine.

Materials:

-

Resin-bound peptide with N-terminal phthalimide protection

-

Hydrazine (B178648) monohydrate

-

Solvents: DMF or a mixture of ethanol (B145695) and water

-

Washing solvents: DMF, DCM

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Hydrazinolysis: Prepare a 5-10% solution of hydrazine monohydrate in DMF. Drain the DMF from the resin and add the hydrazine solution.

-

Reaction: Agitate the mixture at room temperature. The reaction time can vary from 3 to 24 hours depending on the substrate. Monitor the reaction for completeness.

-

Washing: Drain the hydrazine solution and wash the resin thoroughly with DMF (5-6 times) to remove the phthalhydrazide (B32825) byproduct and excess hydrazine.[3] Follow with washes of DCM.

-

Drying: Dry the resin under vacuum. The peptide is now ready for cleavage from the resin or further modification.

Representative Data

| Reaction Step | Substrate | Reagents | Yield (%) | Reference |

| Phthaloylation | Glycine | Phthalic Anhydride, Acetic Acid | 85-95% | General textbook values |

| Deprotection (Hydrazinolysis) | N-Phthaloyl-Alanine | Hydrazine Hydrate | >90% | [1] |

Visualizations

Workflow for Coupling this compound

Caption: Workflow for coupling this compound to a solid support.

Workflow for Phthalimide Deprotection

References

- 1. Phthalimides [organic-chemistry.org]

- 2. Phthalimide - Wikipedia [en.wikipedia.org]

- 3. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Surface Modification Using Phthalimide-Functionalized Carboxylic Acids

Introduction

This document provides detailed application notes and protocols for the surface modification of materials using a bifunctional molecule containing a phthalimide (B116566) group and a carboxylic acid group, linked by a short thiol spacer. For the purpose of these notes, we will refer to a representative molecule, O-Phthalimide-C1-S-C1-acid, which is designed for creating self-assembled monolayers (SAMs) on gold surfaces. The phthalimide group can serve as a protected amine or as a photoactive moiety, while the carboxylic acid provides a versatile functional handle for further chemical modifications, such as the immobilization of biomolecules.[1][2][3] These characteristics make such modified surfaces highly valuable in the development of biosensors, drug delivery systems, and other advanced materials.

Principle of Surface Modification

The surface modification process relies on the formation of a self-assembled monolayer (SAM) on a gold substrate. The sulfur atom in the thiol linker has a strong affinity for gold, leading to the spontaneous organization of the molecules into a densely packed, ordered monolayer.[4] The alkyl chains interact via van der Waals forces, contributing to the stability and order of the SAM.[4] The terminal phthalimide and carboxylic acid groups are thus exposed on the surface, ready for subsequent applications.

Experimental Protocols

1. Preparation of a Carboxylic Acid-Terminated Phthalimide SAM on a Gold Substrate

This protocol describes the formation of a self-assembled monolayer of a hypothetical this compound on a gold surface.

Materials:

-

Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers)

-

This compound

-

Absolute Ethanol (B145695) (reagent grade)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.

-

Purified water (e.g., deionized or Milli-Q water)

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in Piranha solution for 5-10 minutes to remove organic contaminants.[1]

-

Rinse the substrates thoroughly with purified water, followed by absolute ethanol.

-

Dry the substrates under a gentle stream of nitrogen gas.[5]

-

For an improved cleaning procedure, UV-ozone treatment can be performed.[5]

-

-

Preparation of the SAM Solution:

-

Prepare a 1 mM solution of this compound in absolute ethanol.

-

If the compound does not dissolve readily, sonicate the solution for a few minutes.[1]

-

-

SAM Formation:

-

Immerse the cleaned and dried gold substrates into the 1 mM this compound solution.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.[4]

-

-

Rinsing and Drying:

-

After the immersion period, remove the substrates from the solution.

-

Rinse the substrates sequentially with absolute ethanol and purified water to remove non-chemisorbed molecules.[1]

-

Dry the functionalized substrates under a gentle stream of nitrogen gas.

-

-

Storage:

-

Store the modified substrates in a clean, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination and degradation of the monolayer.[1]

-

2. Amine Deprotection of the Phthalimide Group (Optional)

The phthalimide group can be used as a protecting group for a primary amine.[2] This protocol describes the conversion of the surface-bound phthalimide to an amine.

Materials:

-

Phthalimide-modified gold substrate

-

Hydrazine (B178648) hydrate (B1144303) solution (e.g., in ethanol or water)

-

Ethanol

-

Purified water

-

Nitrogen gas

Procedure:

-

Immerse the phthalimide-functionalized substrate in a solution of hydrazine hydrate (e.g., 0.1 M in ethanol) for 1-2 hours at room temperature.

-

Remove the substrate and rinse it thoroughly with ethanol, followed by purified water.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

The surface will now present primary amine groups.

3. Protein Immobilization onto the Carboxylic Acid-Terminated Surface

This protocol outlines the covalent immobilization of a protein onto the carboxylic acid-functionalized surface via amide bond formation.[1]

Materials:

-

Carboxylic acid-terminated SAM on a gold substrate

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or WSC)

-

Activation buffer (e.g., pH 4-6 buffer)[1]

-

Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

-

Blocking solution (e.g., 1 M ethanolamine, pH 8.5)[1]

-

Washing buffer (e.g., PBS with a small amount of Tween-20)

Procedure:

-

Activation of Carboxylic Acid Groups:

-

Prepare a solution of 100 mM NHS and 100 mM EDC in the activation buffer.

-

Immerse the carboxylic acid-functionalized substrate in the NHS/EDC solution for 15-30 minutes at room temperature to activate the carboxyl groups.[1]

-

Rinse the substrate with the activation buffer.

-

-

Protein Coupling:

-

Immediately immerse the activated substrate in the protein solution. The optimal protein concentration will depend on the specific protein and should be determined empirically (typically in the range of 10-1000 µg/mL).[1]

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Blocking of Unreacted Sites:

-

Remove the substrate from the protein solution and rinse with the washing buffer.

-

Immerse the substrate in the blocking solution for 30 minutes to quench any unreacted NHS-esters and minimize non-specific binding.[1]

-

-

Final Washing:

-

Rinse the substrate thoroughly with the washing buffer and then with purified water.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

Data Presentation

Table 1: Typical Surface Characterization Data for Functionalized SAMs on Gold

| Parameter | Methyl-terminated SAM (Reference) | Carboxylic Acid-terminated SAM | Phthalimide-terminated SAM |

| Ellipsometric Thickness (Å) | ~15-20 | ~15-20 | ~18-25 |

| Water Contact Angle (Advancing) | ~110° | < 30° | ~60-70° |

| XPS S(2p) Binding Energy (eV) | ~162.0 | ~162.0 | ~162.0 |

| XPS N(1s) Binding Energy (eV) | Not Applicable | Not Applicable | ~400.0 |

| XPS C(1s) Binding Energy (eV) | ~285.0 (C-C/C-H) | ~285.0 (C-C/C-H), ~289.0 (O=C-O) | ~285.0 (C-C/C-H), ~286.5 (C-N), ~288.5 (C=O) |

Note: These are representative values and can vary depending on the specific molecule, SAM quality, and measurement conditions.[6][7][8]

Visualizations

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Self-assembly of amino-terminated monolayers depending on the chemical structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Making sure you're not a bot! [academiccommons.columbia.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Note: Deprotection of the Phthalimide Group in O-Phthalimide-C1-S-C1-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the deprotection of the phthalimide (B116566) group in substrates structurally similar to O-Phthalimide-C1-S-C1-acid, yielding the corresponding primary amine. The phthalimide group is a commonly used protecting group for primary amines in organic synthesis due to its stability.[1][2] Its efficient removal is a critical step in many synthetic routes. This document outlines and compares several common deprotection methods, including the use of hydrazine (B178648), methylamine, ethylenediamine, and sodium borohydride. A detailed, step-by-step protocol for the widely used hydrazinolysis method is provided, along with considerations for substrate stability, particularly concerning thioether and carboxylic acid moieties.

Introduction

The Gabriel synthesis is a classic method for the preparation of primary amines, utilizing the phthalimide group as a masked form of ammonia (B1221849) to prevent over-alkylation.[3][4] The final and crucial step of this synthesis is the deprotection of the N-alkylated phthalimide to release the desired primary amine.[3][5] The choice of deprotection reagent and conditions is critical to ensure a high yield of the product while preserving the integrity of other functional groups within the molecule. For a substrate such as this compound, the stability of the thioether and carboxylic acid functionalities must be taken into account. This note provides a comparative overview of common deprotection strategies and a detailed protocol for a robust method.

Comparison of Deprotection Methods

Several reagents can be employed for the removal of the phthalimide protecting group. The selection of the most suitable method depends on the substrate's sensitivity to the reaction conditions. Below is a summary of the most common methods with their typical reaction conditions and yields.

| Reagent | Typical Conditions | Yield (%) | Advantages | Disadvantages | Citations |

| Hydrazine Monohydrate | EtOH or MeOH, reflux, 1-4 h | 70-95 | High yield, reliable, forms an easily removable phthalhydrazide (B32825) precipitate. | Harsh conditions (reflux), hydrazine is toxic and may reduce sensitive functional groups. | [3][6][7][8][9] |

| Methylamine (aq. solution) | EtOH or THF, rt, few hours | 85-95 | Milder conditions (room temperature), volatile byproducts are easy to remove. | Methylamine is a regulated chemical in some jurisdictions. | [10][11] |

| Ethylenediamine | EtOH or iPrOH, rt to reflux, 1-2 h | High | Less harsh than hydrazine, efficient at room temperature for some substrates. | Byproduct removal can be challenging, may require co-evaporation or extraction. | [11][12][13] |

| Sodium Borohydride | 2-propanol/H₂O, rt, 24 h; then AcOH, 80°C, 2 h | High | Exceptionally mild, near-neutral conditions, suitable for sensitive substrates like peptides. | Two-step, one-flask procedure, longer reaction time. | [1][2][13][14] |

Experimental Protocol: Hydrazinolysis of this compound

This protocol describes the deprotection of the phthalimide group using hydrazine monohydrate, a widely practiced and effective method.

Materials:

-

This compound

-

Ethanol (B145695) (EtOH), reagent grade

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Hydrochloric acid (HCl), concentrated and 1 M

-

Sodium hydroxide (B78521) (NaOH), 1 M

-

Dichloromethane (B109758) (DCM) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound (1.0 eq.) in ethanol (10-20 mL per gram of substrate).

-

Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (1.5 - 10 eq.) dropwise at room temperature. An excess of hydrazine is typically used to drive the reaction to completion.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate of phthalhydrazide should form during the reaction.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The phthalhydrazide precipitate can be removed by vacuum filtration. Wash the precipitate with a small amount of cold ethanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Acidification and Work-up: To the residue, add 1 M HCl to dissolve the amine product and any remaining hydrazine, bringing the pH to ~1-2. This step protonates the desired amine, making it water-soluble, while the neutral byproducts remain in the organic phase during extraction.

-

Extraction: Transfer the acidic aqueous solution to a separatory funnel and wash with dichloromethane (2 x 20 mL) to remove any organic-soluble impurities. Discard the organic layers.

-

Basification: Carefully basify the aqueous layer to pH ~10-12 with 1 M NaOH. This deprotonates the amine, making it less water-soluble and extractable into an organic solvent.

-

Product Extraction: Extract the product from the basic aqueous solution with dichloromethane or another suitable organic solvent (3 x 30 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine product.

-

Purification: The crude product can be further purified by column chromatography, recrystallization, or other appropriate methods if necessary.

Notes on Stability:

-

Thioether: The thioether linkage is generally stable under the hydrazinolysis conditions described. Stronger reducing conditions or certain catalysts not used in this protocol could potentially affect this group.

-

Carboxylic Acid: The carboxylic acid will be deprotonated to its carboxylate salt under the basic conditions of the reaction and work-up. It will be protonated back to the carboxylic acid during the initial acidification step. It is a stable functional group under these conditions.

Workflow and Logic Diagrams

References

- 1. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 14. Phthalimides [organic-chemistry.org]

Application Notes & Protocols: Solid-Phase Synthesis Utilizing O-Phthalimide-C1-S-C1-acid

Introduction

Solid-phase synthesis (SPS) is a cornerstone technique in modern chemistry, enabling the efficient construction of complex molecules like peptides, oligonucleotides, and small organic molecules on an insoluble polymer support.[1] A key strategy in SPS is the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. The Gabriel Phthalimide (B116566) Synthesis provides a classic and robust method for the preparation of primary amines by avoiding the over-alkylation often seen with other methods.[2][3][4]

This document details the application and protocols for a bifunctional linker, O-Phthalimide-C1-S-C1-acid (structure assumed as Phthalimido-O-CH₂-S-CH₂-COOH). This linker serves to introduce a primary amine functionality onto a solid support via a stable thioether-containing spacer. The phthalimide group acts as a masked primary amine, which can be deprotected under specific conditions to allow for subsequent synthetic transformations. The terminal carboxylic acid allows for initial attachment to various amino-functionalized resins.

Application Notes

The this compound linker is designed for researchers in drug discovery and chemical biology requiring a method to introduce a nucleophilic primary amine at a specific position within a synthetic sequence.

-

Synthesis of Modified Peptides: The linker can be coupled to a resin, deprotected, and used as the starting point for peptide chain elongation. This introduces a unique thioether spacer at the C-terminus, which can influence the peptide's conformational properties or provide a site for further modification.

-

Combinatorial Chemistry: Amenable to automated solid-phase synthesis, this linker can be used to generate libraries of compounds. After deprotection of the phthalimide, a diverse range of building blocks can be coupled to the exposed primary amine.

-

Attachment of Small Molecules: The linker can be used to immobilize molecules onto a solid support for screening or further chemical elaboration.

-

Orthogonal Deprotection Strategies: The phthalimide group is stable to the acidic conditions often used for the removal of Boc groups and the milder acidic conditions for cleaving products from hyper-acid-labile resins like 2-chlorotrityl chloride resin.[5] It is typically removed using hydrazinolysis or, more preferably in a modern laboratory setting, with milder and safer reagents like ethylenediamine (B42938).[6][7]

Quantitative Data Summary

The efficiency of solid-phase synthesis protocols can be evaluated by metrics such as resin loading, reaction yield, and product purity. The following table summarizes expected quantitative data for the key steps involved in using the this compound linker, based on typical results for similar solid-phase phthalimide chemistries.[8]

| Step | Parameter | Typical Value | Method of Determination |

| 1. Linker Immobilization | Resin Loading | 0.5 - 1.0 mmol/g | Nitrogen Analysis / UV-Vis Spectroscopy |

| 2. Phthalimide Deprotection | Reaction Completion | >99% | Kaiser Test (Ninhydrin Test) |

| 3. Cyclative Cleavage | Crude Yield | 80 - 95% | Gravimetric Analysis |

| 3. Cyclative Cleavage | HPLC Purity | >95% | HPLC-UV Analysis |

Experimental Protocols

Protocol 1: Immobilization of this compound onto Amino-functionalized Resin

This protocol describes the coupling of the linker to a standard amino-functionalized solid-phase support, such as Rink Amide or Sieber Amide resin.

Materials:

-

Amino-functionalized resin (e.g., Rink Amide MBHA, 100-200 mesh, ~0.7 mmol/g loading)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Place the resin (1.0 g) in a peptide synthesis vessel. Add DMF (10 mL) and gently agitate for 30 minutes to swell the resin beads. Drain the DMF.

-

Linker Activation: In a separate flask, dissolve this compound (3.0 eq. relative to resin loading), HOBt (3.0 eq.), and DIC (3.0 eq.) in DMF (10 mL). Allow the solution to pre-activate for 10 minutes.

-

Coupling Reaction: Add the activated linker solution to the swollen resin in the synthesis vessel. Shake the mixture at room temperature for 16-18 hours.[8]

-

Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) to remove unreacted reagents and byproducts.

-

Drying: Dry the resin under vacuum for at least 4 hours. The loading efficiency can be confirmed by nitrogen analysis.

Protocol 2: Deprotection of the Phthalimide Group

This protocol utilizes ethylenediamine for the efficient and mild removal of the phthalimide protecting group on the solid support.[6][7]

Materials:

-

Resin-bound O-Phthalimide-C1-S-C1 (from Protocol 1)

-

Ethylenediamine

-

Isopropanol (iPrOH) or Butanol

-

DMF

-

DCM

-

Kaiser Test Kit (Ninhydrin)

Procedure:

-

Resin Swelling: Swell the resin from Protocol 1 in DMF (10 mL) for 30 minutes. Drain the solvent.

-

Deprotection Solution: Prepare a solution of 20% ethylenediamine in isopropanol.

-

Deprotection Reaction: Add the deprotection solution (10 mL) to the resin. Shake the mixture at room temperature. While reflux conditions are sometimes cited, recent studies show smooth conversion at room temperature on solid phase.[6][7] The reaction time can range from 2 to 12 hours.

-

Monitoring: To monitor the reaction, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A deep blue color indicates the presence of a free primary amine and thus the completion of the deprotection.

-

Washing: Once the reaction is complete (positive Kaiser test), drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to ensure complete removal of the phthalhydrazide (B32825) byproduct and excess ethylenediamine.

-

Drying: Dry the resin under vacuum. The resin now has a free primary amine and is ready for the next synthetic step.

Visualizations

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. byjus.com [byjus.com]

- 3. Khan Academy [khanacademy.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. peptide.com [peptide.com]

- 6. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: O-Phthalimide-C1-S-C1-Acid in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule, O-Phthalimide-C1-S-C1-acid (2-((1,3-dioxoisoindolin-2-yl)methylthio)acetic acid), is a specialized building block. The following protocols are based on established chemical principles for the synthesis and reactions of phthalimide (B116566) derivatives and thio-substituted carboxylic acids. The provided data are representative and intended for illustrative purposes.

Introduction

This compound is a bifunctional building block with significant potential in the synthesis of novel heterocyclic scaffolds. This molecule incorporates a protected amino group in the form of a phthalimide, a thioether linkage, and a carboxylic acid moiety. This unique combination of functional groups allows for a variety of chemical transformations, making it a valuable tool in medicinal chemistry and drug discovery for the construction of complex molecular architectures. The phthalimide group can be deprotected to reveal a primary amine, while the thioether and carboxylic acid can participate in various cyclization reactions.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from phthalimide. The first step involves the preparation of N-(chloromethyl)phthalimide, which is a common intermediate. This is followed by a nucleophilic substitution reaction with thioglycolic acid.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of N-(Chloromethyl)phthalimide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend phthalimide (29.4 g, 0.2 mol) and paraformaldehyde (6.6 g, 0.22 mol) in 100 mL of an inert solvent such as toluene.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (18 mL, 0.25 mol) to the suspension under constant stirring. The addition should be performed in a fume hood due to the evolution of HCl and SO2 gases.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Isolation and Purification: Filter the solid product and wash with cold ethanol (B145695) to remove any unreacted starting materials. Recrystallize the crude product from ethanol to obtain pure N-(chloromethyl)phthalimide as a white crystalline solid.

Protocol 2.2.2: Synthesis of this compound

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thioglycolic acid (9.2 g, 0.1 mol) in 100 mL of a suitable solvent like N,N-dimethylformamide (DMF).

-

Base Addition: Cool the solution to 0 °C in an ice bath and slowly add triethylamine (10.1 g, 0.1 mol) dropwise.

-

Addition of N-(Chloromethyl)phthalimide: Dissolve N-(chloromethyl)phthalimide (19.5 g, 0.1 mol) in 50 mL of DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into 500 mL of ice-cold water and acidify with 2N HCl to a pH of 2-3. A white precipitate will form.

-

Isolation and Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize from an ethanol/water mixture to yield pure this compound.

Quantitative Data for Synthesis

| Step | Reactant 1 | Moles | Reactant 2 | Moles | Product | Yield (%) | Purity (%) |

| 1 | Phthalimide | 0.2 | Paraformaldehyde | 0.22 | N-(Chloromethyl)phthalimide | 85-90 | >98 |

| 2 | N-(Chloromethyl)phthalimide | 0.1 | Thioglycolic Acid | 0.1 | This compound | 75-80 | >97 |

Spectroscopic Data (Hypothetical)

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.1 (s, 1H, COOH), 7.90-7.85 (m, 4H, Ar-H), 4.95 (s, 2H, N-CH₂-S), 3.50 (s, 2H, S-CH₂-COOH).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 170.5 (COOH), 167.8 (C=O, phthalimide), 134.9 (Ar-C), 131.9 (Ar-C), 123.6 (Ar-CH), 40.2 (N-CH₂-S), 34.5 (S-CH₂-COOH).

-

IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1775, 1715 (C=O), 1410 (C-N), 690 (C-S).

-

Mass Spec (ESI-MS): m/z 252.03 [M-H]⁻.

Application in Heterocyclic Synthesis: Synthesis of a Thiazolidinone Derivative

This compound is an excellent precursor for the synthesis of thiazolidin-4-one derivatives. This is achieved through a condensation reaction with an aromatic aldehyde and a primary amine, followed by intramolecular cyclization.

Reaction Workflow

Caption: Synthesis of a thiazolidinone derivative.

Experimental Protocol

Protocol 3.2.1: Synthesis of 2-(Aryl)-3-(alkyl)-5-((1,3-dioxoisoindolin-2-yl)methyl)thiazolidin-4-one

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.53 g, 10 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol), and a primary amine (e.g., aniline, 0.93 g, 10 mmol) in 50 mL of a dry solvent such as dichloromethane (B109758) (DCM).

-

Addition of Dehydrating Agent: Add a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) to the mixture in portions at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: A precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure thiazolidinone derivative.

Quantitative Data for Heterocyclic Synthesis

| Aldehyde | Amine | Product | Yield (%) |

| Benzaldehyde | Aniline | 2-Phenyl-3-phenyl-5-((1,3-dioxoisoindolin-2-yl)methyl)thiazolidin-4-one | 65-70 |

| 4-Chlorobenzaldehyde | Aniline | 2-(4-Chlorophenyl)-3-phenyl-5-((1,3-dioxoisoindolin-2-yl)methyl)thiazolidin-4-one | 60-65 |

| 4-Methoxybenzaldehyde | Benzylamine | 2-(4-Methoxyphenyl)-3-benzyl-5-((1,3-dioxoisoindolin-2-yl)methyl)thiazolidin-4-one | 70-75 |

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Thionyl chloride is corrosive and toxic; handle with extreme care.

-

DCC is a potent allergen and sensitizer; avoid skin contact.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Application Notes and Protocols: Reaction of Phthalimide Derivatives with Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phthalimides are extensively utilized in organic synthesis, particularly as a protecting group for primary amines. The Gabriel synthesis, a classic method for preparing primary amines, relies on the N-alkylation of phthalimide (B116566) followed by deprotection. The reaction of N-substituted phthalimides with amines, typically hydrazine (B178648) or other primary amines like ethylenediamine, is a crucial step in this synthesis and in various deprotection strategies in medicinal chemistry and drug development. This process, known as aminolysis, cleaves the phthalimide ring to release the desired primary amine. Phthalimide derivatives are also explored for their broad range of biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties.[1][2][3][4]

This document provides detailed application notes and protocols for the reaction of N-substituted phthalimides with amines, focusing on the deprotection of the phthalimide group to yield primary amines.

I. Reaction Overview and Applications